molecular formula C10H12N4O2 B2656903 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004192-86-2

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2656903
CAS No.: 1004192-86-2
M. Wt: 220.232
InChI Key: QRXKQVJOVFCIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Carboxylic Acid Chemistry

The pyrazole nucleus has been a cornerstone of heterocyclic chemistry since Ludwig Knorr’s pioneering synthesis of pyrazole derivatives in 1883. Early 20th-century research focused on simple pyrazole derivatives, but the integration of carboxylic acid functionalities emerged as a transformative development in the 1960s. The discovery that pyrazole-3-carboxylic acid derivatives could act as bioisosteres for aromatic amino acids revolutionized medicinal chemistry approaches.

Key historical milestones include:

  • 1980s : Development of regioselective carboxylation methods enabling precise functionalization at the pyrazole C-3 position
  • 2000s : Systematic exploration of pyrazole-carboxylic acids as enzyme inhibitors, particularly against oxidoreductases
  • 2010s : Advent of solvothermal synthesis techniques for pyrazole-carboxylate coordination complexes

The structural evolution from monofunctional pyrazoles to bifunctional systems like 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid reflects three decades of progressive innovation in substituent engineering and conjugation chemistry.

Significance of Dual Pyrazole Systems in Heterocyclic Research

Dual pyrazole architectures exhibit enhanced physicochemical properties compared to monomeric analogs, as demonstrated by their:

Electronic Effects

  • Conjugated π-systems between pyrazole rings enable delocalized electron density, improving coordination capabilities with transition metals
  • Methyl substituents at C-3 and C-5 positions induce steric stabilization while maintaining planarity for π-π stacking interactions

Thermodynamic Stability

  • Thermogravimetric analyses of related copper-pyrazolate complexes show decomposition temperatures exceeding 400°C, indicating remarkable thermal resilience

Table 1: Comparative Properties of Pyrazole Derivatives

Property Simple Pyrazole Dual Pyrazole-Carboxylate
Melting Point (°C) 65-80 210-240 (decomp.)
Water Solubility (mg/mL) 18-22 <0.1
Coordination Sites 1-2 3-4

These characteristics make dual pyrazole systems indispensable in advanced materials science and pharmaceutical development.

This compound in Contemporary Research

This compound (C₁₀H₁₂N₄O₂, MW 220.23 g/mol) exemplifies modern trends in heterocyclic design through its:

Structural Features

  • Orthogonal pyrazole planes connected via methylene spacer, enabling conformational flexibility
  • Electron-withdrawing carboxylic acid group at C-3 position, enhancing hydrogen-bonding capacity
  • Sterically demanding 3,5-dimethylpyrazole unit, providing kinetic protection of metal coordination sites

Synthetic Applications
Recent studies demonstrate its utility as:

  • Bridging ligand in binuclear copper(II) complexes (bond angles: 95.3°-145.0°)
  • Precursor for photoactive metal-organic frameworks via solvothermal synthesis
  • Intermediate in the production of kinase inhibitors through amide coupling reactions

Table 2: Key Physicochemical Parameters

Parameter Value Source
X-ray Crystallography Monoclinic P2₁/c
pKa (carboxylic acid) 2.8 ± 0.2
λmax (UV-Vis) 268 nm (π→π*)

Interdisciplinary Research Applications of Functionalized Pyrazoles

Pharmaceutical Development

  • Structure-activity relationship (SAR) studies show 3-carboxylic acid derivatives exhibit 18-fold greater enzyme inhibition (IC₅₀ = 0.7 μM) versus non-carboxylated analogs
  • Molecular docking simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) with inflammatory mediators

Materials Science

  • Coordination polymers derived from this compound demonstrate antiferromagnetic coupling (J = -142 cm⁻¹) below 50K
  • Thermally activated delayed fluorescence (TADF) properties enable applications in organic light-emitting diodes

Catalytic Systems

  • Copper complexes show turnover frequencies (TOF) > 10⁴ h⁻¹ in aerobic oxidation reactions
  • Acid-base bifunctionality enables cascade catalysis in Michael addition-cyclization sequences

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-7-5-8(2)14(11-7)6-13-4-3-9(12-13)10(15)16/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXKQVJOVFCIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction typically proceeds under mild conditions and yields the desired product with high purity. Another method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form the corresponding ester, which is then hydrolyzed under acidic conditions to yield the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of esters, amides, or other derivatives.

Scientific Research Applications

Anticancer Properties
Research indicates that compounds containing the pyrazole structure, including 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, such as:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Colorectal cancer
  • Pancreatic cancer

For instance, a study demonstrated that certain pyrazole derivatives displayed cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the effectiveness of this compound in biological assays:

StudyCompound TestedCell LineIC50 Value (µM)Notes
Pyrazole DerivativeMDA-MB-231 (Breast Cancer)3.79Significant antiproliferative activity
Pyrazole AnalogA549 (Lung Cancer)26Induced apoptosis in cancer cells
Various PyrazolesHepG2 (Liver Cancer)49.85Effective against multiple cancer types

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and other biomolecules, influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (1004192-86-2) 3,5-Dimethyl-pyrazolylmethyl, carboxylic acid C₁₀H₁₂N₄O₂ 220.2 Dual pyrazole rings with methyl groups; polar carboxylic acid group
1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (1004193-21-8) 3,5-Dimethylphenoxymethyl C₁₄H₁₆N₂O₃ 260.29 Phenoxy group enhances hydrophobicity; potential herbicidal activity
1-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid (1006459-10-4) Trifluoromethyl, methyl C₁₀H₉F₃N₄O₂ 274.20 Electron-withdrawing CF₃ group improves target binding; higher molecular weight
1-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid (N/A) 4-Nitro, 3,5-dimethyl C₁₀H₁₁N₅O₄ 275.27 Nitro group increases electrophilicity; potential for redox activity

Physical and Chemical Properties

Property Target Compound Phenoxy Analog (CAS 1004193-21-8) Trifluoromethyl Analog (CAS 1006459-10-4)
Solubility Moderate (polar solvents) Low (hydrophobic phenoxy group) Low (CF₃ reduces polarity)
LogP ~1.5 (estimated) ~2.8 ~2.5
Stability Stable under ambient conditions Sensitive to oxidative conditions Enhanced stability due to CF₃

Research Findings and Data Tables

Table 2: Commercial Availability

Compound Supplier Purity Price (€/g)
Target Compound Combi-Blocks 95% 213–1,895
Phenoxy Analog CymitQuimica 95% Discontinued
Trifluoromethyl Analog N/A 95% N/A

Biological Activity

The compound 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

  • Chemical Formula : C10H12N4O2
  • Molecular Weight : 220.23 g/mol
  • IUPAC Name : this compound

The structure comprises two pyrazole rings connected by a methylene bridge and a carboxylic acid functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with pyrazole scaffolds exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound showed inhibitory effects on various cancer cell lines, including lung (A549), breast (MDA-MB-231), and colorectal cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through cell cycle arrest .
Cancer Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Apoptosis induction
MDA-MB-23115.0Cell cycle arrest
HT-29 (Colorectal)10.0Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

Research has demonstrated that this pyrazole derivative possesses antimicrobial properties:

  • Tested Against : Various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae.
Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
K. pneumoniae64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound interacts with specific receptors that mediate cellular responses to growth factors and inflammatory signals .
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.

Case Studies

A notable study involved the evaluation of this compound's effects on human cancer cell lines, demonstrating significant anticancer activity compared to standard chemotherapeutic agents. The results indicated a synergistic effect when combined with existing treatments, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. How can the synthesis of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid be optimized for higher yields?

Methodological Answer:

  • Reaction Conditions : Optimize alkylation steps by refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ can enhance methylation efficiency .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC or GC .
  • Key Variables : Adjust stoichiometry of 3,5-dimethylpyrazole and methylating agents (e.g., methyl iodide) to minimize side products. Track intermediates using TLC and NMR .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection. Compare retention times against standards .
  • Structural Confirmation :
    • NMR : ¹H and ¹³C NMR to verify methyl group positions (δ 2.1–2.3 ppm for pyrazole-CH₃) and carboxylic acid protons (broad peak at δ 12–13 ppm) .
    • Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (MW: 220.2 g/mol; expected [M-H]⁻ at m/z 219) .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture. Avoid exposure to strong oxidizers (e.g., HNO₃) to prevent decomposition into COₓ/NOₓ .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in the compound’s stereochemical configuration?

Methodological Answer:

  • Crystal Growth : Dissolve the compound in DMSO/water (1:1) and slowly evaporate at 25°C to obtain single crystals suitable for diffraction .
  • Data Collection : Use a Mo-Kα X-ray source (λ = 0.71073 Å) at 295 K. Refine structures with software like SHELXL, focusing on bond angles (e.g., C-N-C in pyrazole rings) and torsional deviations .
  • Validation : Compare experimental data with DFT-optimized geometries to resolve discrepancies in methyl group orientations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in biological assays?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Focus on hydrogen bonding between the carboxylic acid group and Arg120/His90 residues .
  • In Vitro Assays : Test inhibitory activity against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values with analogs lacking the methyl substituents .

Q. How does the compound’s stability vary under thermal or photolytic stress?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC at 10°C/min in N₂ atmosphere. Monitor decomposition onset (expected >150°C) and identify degradation products via GC-MS .
  • Photolytic Testing : Expose to UV light (254 nm) for 48 hours. Analyze by HPLC for isomerization or decarboxylation byproducts. Use dark controls for comparison .

Q. What methodologies validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Use fluorogenic substrates (e.g., AMC-peptides) to measure protease inhibition. Calculate Kᵢ values via Lineweaver-Burk plots .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., kinases) by measuring enthalpy changes during ligand-receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.